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Compound of Interest

Compound Name: SKF 104976

Cat. No.: B1681005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of SKF-104976 against

lanosterol 14α-demethylase (CYP51A1), a key enzyme in the cholesterol biosynthesis

pathway. The performance of SKF-104976 is benchmarked against established azole

antifungal agents, which are also known inhibitors of this enzyme. This document summarizes

quantitative inhibitory data, details relevant experimental methodologies, and visualizes key

pathways and workflows to support research and drug development efforts in this area.

Comparative Inhibitory Activity
SKF-104976 demonstrates potent inhibition of lanosterol 14α-demethylase. The following table

summarizes the available quantitative data on its inhibitory concentration (IC50) and compares

it with that of several well-characterized azole antifungal drugs. It is important to note that the

experimental conditions under which these values were determined may vary, and direct

comparisons should be made with caution.
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Compound IC50
Enzyme
Source

Assay Type Reference

SKF-104976 2 nM
Hep G2 cell

extract
Not Specified [1]

Ketoconazole

Not explicitly

stated, but

inhibits 94.6% at

5 µM

Recombinant

Human

CYP51A1

In vitro

reconstituted

system

[2]

Fluconazole ≥ 30 µM

Recombinant

Human

CYP51A1

LC-MS/MS [3][4]

Itraconazole ≥ 30 µM

Recombinant

Human

CYP51A1

LC-MS/MS [3][4]

Miconazole
0.057 µM (57

nM)

Recombinant

Human

CYP51A1

LC-MS/MS [3][4]

Note: The IC50 value for SKF-104976 was determined using a cell extract, which may differ

from values obtained using a purified, reconstituted enzyme system.

Signaling Pathway and Experimental Workflow
To understand the context of lanosterol 14α-demethylase inhibition, the following diagrams

illustrate the cholesterol biosynthesis pathway and a general workflow for assessing enzyme

inhibition.
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Caption: Cholesterol biosynthesis pathway highlighting the role of Lanosterol 14α-demethylase

and the inhibitory action of SKF-104976.
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Caption: General experimental workflow for determining the IC50 of an inhibitor against

Lanosterol 14α-demethylase.

Experimental Protocols
The following protocols provide a detailed methodology for assessing the inhibition of

lanosterol 14α-demethylase.

Recombinant Human Lanosterol 14α-Demethylase
(CYP51A1) Inhibition Assay
This protocol is adapted from methodologies used to evaluate azole antifungal inhibitors[2][3]

[4].

a. Materials and Reagents:

Recombinant human CYP51A1

Cytochrome P450 reductase (CPR)

L-α-1,2-dilauroyl-sn-glycerophosphocholine

Isocitrate dehydrogenase

Sodium isocitrate

[3-³H]Lanosterol (radiolabeled substrate)

NADPH

Potassium phosphate buffer (pH 7.2)

Glycerol

Ethyl acetate (for extraction)
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Inhibitor compound (e.g., SKF-104976, azoles) dissolved in an appropriate solvent (e.g.,

DMSO)

b. Assay Procedure:

Prepare the Reaction Mixture: In a suitable reaction vessel, combine the following

components in 50 mM potassium phosphate buffer (pH 7.2) containing 10% glycerol (v/v):

0.5 µM recombinant human CYP51A1

1.0 µM cytochrome P450 reductase (CPR)

100 µM L-α-1,2-dilauroyl-sn-glycerophosphocholine

0.4 mg/mL isocitrate dehydrogenase

25 mM sodium isocitrate[5]

Add Inhibitor: Add the desired concentration of the inhibitor (or vehicle control) to the reaction

mixture.

Add Substrate: Add radiolabeled [3-³H]lanosterol to a final concentration of 50 µM[5].

Pre-incubation: Pre-incubate the mixture for 30 seconds at 37°C in a shaking water bath[5].

Initiate Reaction: Start the reaction by adding 100 µM NADPH[5].

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

Stop Reaction and Extraction: Stop the reaction by adding ethyl acetate to extract the

sterols[5].

Analysis:

Separate the extracted sterols using reverse-phase high-performance liquid

chromatography (HPLC)[5].
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Quantify the amount of remaining radiolabeled substrate and the formed product using a

β-RAM detector or liquid scintillation counting[5].

Data Analysis:

Calculate the percentage of inhibition for each inhibitor concentration relative to the

vehicle control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay for Lanosterol 14α-Demethylase
Inhibition
This protocol is based on the methodology described for SKF-104976 in Hep G2 cells[1].

a. Materials and Reagents:

Hep G2 cells

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum

[¹⁴C]Acetate (radiolabeled precursor)

Inhibitor compound (e.g., SKF-104976)

Scintillation fluid

Reagents for lipid extraction (e.g., hexane/isopropanol)

b. Assay Procedure:

Cell Culture: Culture Hep G2 cells to a desired confluency in appropriate culture vessels.

Treatment: Expose the intact cells to various concentrations of the inhibitor compound (e.g.,

SKF-104976) for a specified duration.
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Metabolic Labeling: Add [¹⁴C]acetate to the culture medium and incubate to allow for its

incorporation into cholesterol.

Lipid Extraction: Wash the cells and extract the total lipids.

Analysis:

Separate the different lipid fractions (including lanosterol and cholesterol) using thin-layer

chromatography (TLC) or HPLC.

Quantify the radioactivity in the cholesterol and lanosterol fractions using liquid scintillation

counting.

Data Analysis:

Determine the inhibition of [¹⁴C]acetate incorporation into cholesterol at different inhibitor

concentrations.

An accumulation of radiolabeled lanosterol concurrent with a decrease in labeled

cholesterol indicates inhibition of lanosterol 14α-demethylase.

Calculate the IC50 value based on the inhibition of cholesterol synthesis.

Conclusion
SKF-104976 is a highly potent inhibitor of lanosterol 14α-demethylase, with a reported IC50 of

2 nM in a cell-based assay[1]. This positions it as a significantly more potent inhibitor in this

context than the clinically used azole antifungals fluconazole and itraconazole, and comparable

to or more potent than miconazole. The provided experimental protocols offer a framework for

researchers to further validate and compare the inhibitory activity of SKF-104976 and other

compounds against lanosterol 14α-demethylase in both purified enzyme and cell-based

systems. Such studies are crucial for the development of novel therapeutic agents targeting

cholesterol metabolism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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